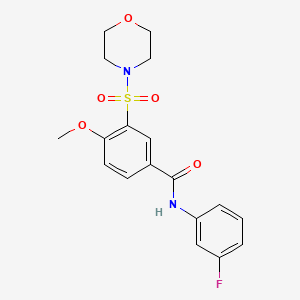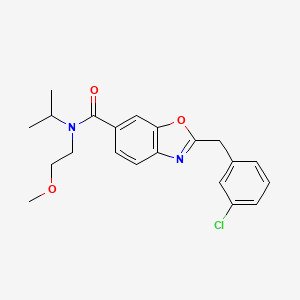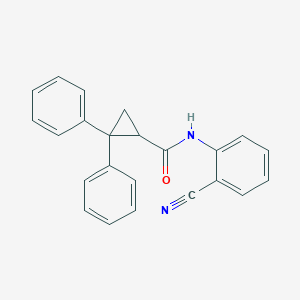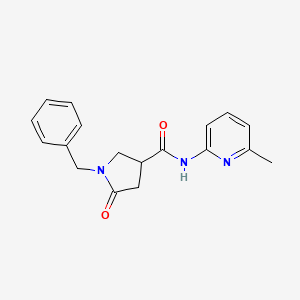
N-(5-chloro-2-pyridinyl)-2-(2-methylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-(2-methylphenoxy)propanamide, also known as pyridaben, is a pesticide that is widely used in agriculture to control mites and other pests. It belongs to the chemical class of acaricides and is known for its high efficacy against a wide range of pests.
Aplicaciones Científicas De Investigación
Pyridaben has been extensively studied for its acaricidal properties. It has been shown to be highly effective against a wide range of mites, including Tetranychus urticae, Panonychus citri, and Eotetranychus carpini. Pyridaben has also been used in the study of insecticide resistance mechanisms in mites.
Mecanismo De Acción
Pyridaben acts as a mitochondrial electron transport chain inhibitor, specifically targeting complex I. This results in a disruption of mitochondrial respiration and energy production, leading to cell death in the target organism.
Biochemical and Physiological Effects:
Pyridaben has been shown to have a low toxicity to mammals and birds, with no significant effects on reproductive or developmental endpoints. However, it can have toxic effects on non-target organisms such as bees and aquatic invertebrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridaben is a highly effective acaricide and has been widely used in laboratory experiments to study mite biology and insecticide resistance mechanisms. However, its high efficacy can also make it difficult to study the effects of other compounds on mites, as N-(5-chloro-2-pyridinyl)-2-(2-methylphenoxy)propanamide may mask or interfere with the observed effects.
Direcciones Futuras
Future research on N-(5-chloro-2-pyridinyl)-2-(2-methylphenoxy)propanamide could focus on developing new formulations or delivery methods to improve its efficacy and reduce its impact on non-target organisms. There is also a need for further research on the mechanisms of insecticide resistance in mites, and the potential for this compound to be used in integrated pest management programs.
Métodos De Síntesis
Pyridaben can be synthesized by reacting 2-(2-methylphenoxy)propanol with 5-chloro-2-pyridinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with an amine such as diethylamine to yield N-(5-chloro-2-pyridinyl)-2-(2-methylphenoxy)propanamide.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-5-3-4-6-13(10)20-11(2)15(19)18-14-8-7-12(16)9-17-14/h3-9,11H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWWTLRHBAKQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-acetyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5012977.png)
![1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-2-propen-1-one](/img/structure/B5012994.png)



![N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013020.png)
![3-[6-amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate](/img/structure/B5013031.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)butanamide](/img/structure/B5013043.png)


![N-[4-(aminocarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5013062.png)

![3,3'-methylenebis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid)](/img/structure/B5013078.png)
![2-(methoxymethyl)-3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5013094.png)